molecular formula C8H9BrO3 B8336161 3-Bromo-2-hydroxy-4-methoxybenzenemethanol

3-Bromo-2-hydroxy-4-methoxybenzenemethanol

Cat. No.: B8336161
M. Wt: 233.06 g/mol
InChI Key: PZFXOEGJQLAANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-hydroxy-4-methoxybenzenemethanol is a useful research compound. Its molecular formula is C8H9BrO3 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

2-bromo-6-(hydroxymethyl)-3-methoxyphenol

InChI

InChI=1S/C8H9BrO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3,10-11H,4H2,1H3

InChI Key

PZFXOEGJQLAANV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CO)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

28 g (0.12 mole) of methyl 3-bromo-2-hydroxy-4-methoxybenzoate (prepared according to the method of T. M. CRESP et al., J. Chem. Soc. Perkin Trans., Part 1, (1973), 340-345) dissolved in 250 ml of tetrahydrofuran, are added dropwise, in the course of 75 minutes, at 0° C. to a suspension of 6.06 g (0.159 mole) oflithium aluminum hydride in 100 ml of tetrahydrofuran. The reaction mixture is stirred for 3 hours at ambient temperature. Subsequently, there is added a mixture of 11.5 ml of water and 12 ml of tetrahydrofuran, followed by acifification with 28.6 ml of concentrated hydrochloric acid dissolved in 300 ml of water. The mixture is extracted with dichloromethane. The organic phases are washed with water, dried over anhydrous sodium sulfate and then evaporated pressure. The residue (22.9 g) is used as such in the following step. Yield: 91% of theory.
Name
methyl 3-bromo-2-hydroxy-4-methoxybenzoate
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
28.6 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Six

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